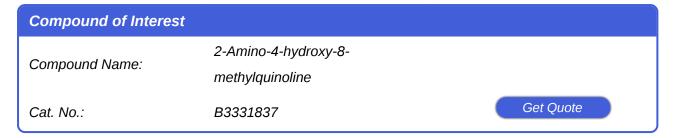


Quantum Chemical Studies of 2-Amino-4hydroxy-8-methylquinoline: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical methods to the study of **2-Amino-4-hydroxy-8-methylquinoline**, a substituted quinoline derivative of potential interest in medicinal chemistry and materials science. While direct experimental and computational studies on this specific molecule are not extensively available in the current literature, this document outlines the established theoretical protocols and expected outcomes based on studies of closely related quinoline compounds. This guide details the standard computational methodologies, including Density Functional Theory (DFT) for geometry optimization and electronic structure analysis, Natural Bond Orbital (NBO) analysis for understanding intramolecular interactions, and Frontier Molecular Orbital (HOMO-LUMO) analysis for predicting chemical reactivity. The expected quantitative data, such as optimized geometrical parameters, vibrational frequencies, and electronic properties, are presented in a structured format to serve as a reference for future computational investigations on this molecule.

Introduction



Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous natural products and synthetic molecules with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The substituent groups on the quinoline scaffold play a crucial role in modulating their physicochemical and biological properties. The molecule **2-Amino-4-hydroxy-8-methylquinoline** incorporates key functional groups—an amino group, a hydroxyl group, and a methyl group—which are expected to influence its electronic distribution, reactivity, and potential for intermolecular interactions, making it a candidate for drug design and development.

Quantum chemical calculations have become an indispensable tool in modern chemistry for elucidating the molecular structure, electronic properties, and reactivity of novel compounds, offering insights that complement and guide experimental research. This guide focuses on the theoretical framework for studying **2-Amino-4-hydroxy-8-methylquinoline** using established computational methods.

Computational Methodology

The primary computational approach for studying quinoline derivatives is Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.

Geometry Optimization

The first step in any quantum chemical study is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. A widely used and reliable method for this purpose is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a suitable basis set, such as 6-311++G(d,p). The "d" and "p" polarization functions are added to heavy and hydrogen atoms, respectively, to allow for more flexibility in the orbital shapes, while the "++" diffuse functions are important for describing systems with lone pairs or anions.

Vibrational Frequency Analysis

Once the optimized geometry is obtained, a vibrational frequency calculation is performed at the same level of theory. This serves two main purposes: to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the



absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational frequencies are often scaled by an empirical factor (typically around 0.96 for B3LYP) to better match experimental data, accounting for anharmonicity and the approximate nature of the theoretical method.

Electronic Property Calculations

With the optimized geometry, a range of electronic properties can be calculated to understand the molecule's reactivity and potential for intermolecular interactions.

- Natural Bond Orbital (NBO) Analysis: NBO analysis provides a localized picture of the bonding and electronic structure. It is used to calculate atomic charges, analyze donoracceptor (hyperconjugative) interactions between filled and empty orbitals, and understand the nature of chemical bonds. The stabilization energy E(2) associated with these interactions is a key output, indicating the strength of intramolecular charge transfer.
- Frontier Molecular Orbital (HOMO-LUMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap (ΔΕ) is an important indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.
- Molecular Electrostatic Potential (MEP): The MEP is a visualization of the electrostatic
 potential mapped onto the electron density surface of the molecule. It is a useful tool for
 identifying the electrophilic and nucleophilic sites, as well as regions prone to hydrogen
 bonding.

Expected Quantitative Data

The following tables summarize the types of quantitative data that would be obtained from a comprehensive quantum chemical study of **2-Amino-4-hydroxy-8-methylquinoline**. The values presented are illustrative and based on typical results for similar substituted quinolines.

Table 1: Optimized Geometrical Parameters (Illustrative)



Parameter	Bond Length (Å)	Parameter	Bond Angle (°)
C2-N(amino)	1.37	N(amino)-C2-N1	120.5
C4-O(hydroxy)	1.35	O(hydroxy)-C4-C3	121.0
C8-C(methyl)	1.51	C(methyl)-C8-C7	120.0
N1-C2	1.38	C2-N1-C9	118.0
C3-C4	1.39	C3-C4-C4a	119.5

Table 2: Calculated Vibrational Frequencies (Illustrative, Scaled)

Vibrational Mode	Frequency (cm ⁻¹)	Description
ν(O-H)	3450	Hydroxyl group stretching
ν(N-H)	3350, 3250	Amino group symmetric and asymmetric stretching
ν(C-H) aromatic	3100-3000	Aromatic C-H stretching
ν(C-H) methyl	2980, 2900	Methyl group symmetric and asymmetric stretching
ν(C=C), ν(C=N)	1620-1500	Quinoline ring stretching
δ(N-H)	1600	Amino group scissoring
δ(Ο-Η)	1400	Hydroxyl group in-plane bending

Table 3: Key Electronic Properties (Illustrative)



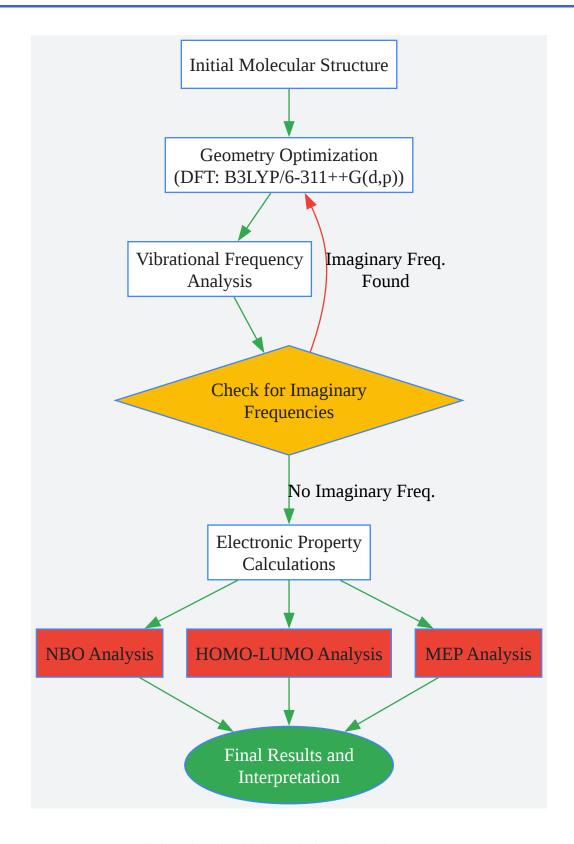
Property	Value	Unit
HOMO Energy	-5.8	eV
LUMO Energy	-1.2	eV
HOMO-LUMO Gap (ΔE)	4.6	eV
Dipole Moment	3.5	Debye
Ionization Potential	5.8	eV
Electron Affinity	1.2	eV

Visualization of Molecular Structure and Computational Workflow

Diagrams created using Graphviz (DOT language) are provided below to visualize the molecular structure and the logical flow of the computational study.

Caption: Molecular structure of 2-Amino-4-hydroxy-8-methylquinoline.





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Caption: Workflow for quantum chemical analysis.



Conclusion

This technical guide has outlined the standard and robust computational methodologies for the quantum chemical study of **2-Amino-4-hydroxy-8-methylquinoline**. By employing Density Functional Theory, researchers can obtain valuable insights into the molecule's geometry, vibrational spectra, and electronic properties. The illustrative data presented herein serves as a baseline for what can be expected from such a study. The computational workflow and structural diagrams provide a clear roadmap for initiating theoretical investigations into this and related quinoline derivatives. These computational approaches are crucial for accelerating the discovery and development of new molecules with potential applications in pharmacology and materials science by providing a rational basis for understanding their chemical behavior. Future work should focus on performing these calculations for the specific title compound and validating the theoretical predictions with experimental data.

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